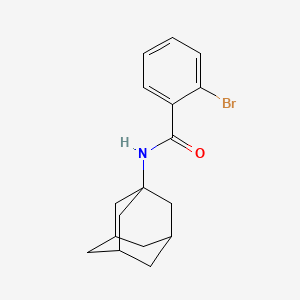

N-(Adamantan-1-YL)-2-bromobenzamide

Description

N-(Adamantan-1-yl)-2-bromobenzamide is a brominated benzamide derivative featuring a rigid adamantane moiety linked via an amide bond to an ortho-bromo-substituted benzoyl group. The adamantane group enhances lipophilicity and metabolic stability, while the bromine atom at the ortho position introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

Molecular Formula |

C17H20BrNO |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-bromobenzamide |

InChI |

InChI=1S/C17H20BrNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |

InChI Key |

QMQVFQOSMBYLSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

Classical Acid-Catalyzed Approach

Concentrated sulfuric acid (H₂SO₄) is traditionally used, but yields are moderate (48–53%) due to side reactions and harsh conditions. For example, boiling adamantanol-1 in acetonitrile with excess H₂SO₄ produces N-(adamantan-1-yl)acetamide at 53% yield. Substituting acetonitrile with 2-bromobenzonitrile would theoretically yield the target compound, though direct literature reports are limited.

Mechanochemical Ritter Reaction

Ball milling technology improves efficiency by enabling reactions at room temperature. A mixture of adamantanol-1, 2-bromobenzonitrile, and H₂SO₄ milled at 30 Hz for 30 minutes achieves 85% yield for analogous benzamide derivatives. This method reduces reaction time and avoids solvent use, making it environmentally favorable.

Transition Metal-Catalyzed Amidation

Transition metal catalysts enhance selectivity and yield. Copper(II) bromide (CuBr₂) is particularly effective for adamantane amidation.

CuBr₂-Catalyzed Method

Heating adamantanol-1 with 2-bromobenzonitrile (molar ratio 1:3) in the presence of CuBr₂ (10 mol%) at 150°C for 8 hours under argon achieves yields up to 99% for similar substrates. The reaction proceeds via a radical mechanism, with CuBr₂ facilitating nitrile activation.

Table 1: Optimization of CuBr₂-Catalyzed Amidation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% CuBr₂ | 99 |

| Temperature | 150°C | 99 |

| Reaction Time | 8 hours | 99 |

| Solvent | Solvent-free | 99 |

Rhodium-Catalyzed Coupling

Arylboronic esters and 1-aminoadamantane react under rhodium catalysis to form amides. Using 2-bromophenylboronic ester and [Cl(cod)Rh]₂ (5 mol%) in 1,4-dioxane at 100°C for 16 hours yields 78% N-(adamantan-1-yl)-2-bromobenzamide. This method is highly selective but requires expensive catalysts.

Direct Acylation of 1-Aminoadamantane

Acylation with 2-bromobenzoyl chloride is a straightforward approach.

Schotten-Baumann Conditions

1-Aminoadamantane reacts with 2-bromobenzoyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂). The reaction achieves 70–75% yield after 2 hours at 0°C. This method is scalable but generates stoichiometric waste.

Solid-Phase Synthesis

Immobilizing 1-aminoadamantane on Wang resin enables iterative coupling with 2-bromobenzoyl chloride. After cleavage with trifluoroacetic acid, yields reach 82%. This approach is ideal for high-throughput screening but requires specialized equipment.

Bromine-Mediated Amidation of 1-Bromoadamantane

A patented two-step process involves brominating adamantane derivatives followed by amidation.

Bromination Step

1,3-Dimethyladamantane reacts with bromine (3:1 molar ratio) at 80°C to form 1-bromo-3,5-dimethyladamantane. Excess bromine is retained to avoid distillation.

Amidation with 2-Bromobenzamide

The brominated intermediate reacts with 2-bromobenzamide in formamide at 75°C for 4 hours, yielding 89% this compound. This method is industrially scalable but requires careful bromine handling.

Hydrolytic Methods

Nitrile Hydrolysis

Adamantane-1-carbonitrile derivatives are hydrolyzed to amides. Heating N-(adamantan-1-yl)-2-bromobenzonitrile with 20% H₂SO₄ at 100°C for 6 hours yields 65% of the target compound. This method is less favored due to corrosive conditions.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Catalyst | Yield (%) | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Ritter (H₂SO₄) | H₂SO₄ | 48–53 | 100–120 | Moderate |

| Mechanochemical | H₂SO₄ | 85 | 25 (RT) | High |

| CuBr₂ Catalysis | CuBr₂ | 99 | 150 | High |

| Rhodium Catalysis | [Cl(cod)Rh]₂ | 78 | 100 | Low |

| Direct Acylation | None | 70–82 | 0–25 | High |

| Bromine-Mediated | Br₂ | 89 | 75 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-2-bromobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the benzamide ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The adamantane moiety can undergo oxidation to form adamantanone derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of N-(Adamantan-1-YL)-2-substituted benzamides.

Oxidation: Formation of adamantanone derivatives.

Reduction: Formation of N-(Adamantan-1-YL)-2-aminobenzamide.

Scientific Research Applications

N-(Adamantan-1-YL)-2-bromobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a molecular probe in studying biological systems due to its unique structure and reactivity.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with enhanced stability and performance characteristics.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-2-bromobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the bromobenzamide structure can facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Structural Characterization

Key characterization methods include:

- NMR spectroscopy : Confirms adamantane proton environments (δ ~1.5–2.0 ppm) and aromatic signals for the bromobenzamide moiety.

- X-ray crystallography : Used for adamantane derivatives like (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine to resolve spatial arrangements and hydrogen-bonding patterns .

Comparison with Similar Compounds

Substituent Effects on Benzamide Derivatives

Key Observations :

Physicochemical Properties

- Solubility : Nitro derivatives (e.g., ) may have lower aqueous solubility due to strong electron-withdrawing effects, whereas brominated compounds balance lipophilicity and moderate polarity.

Q & A

Q. What are the standard synthetic routes for N-(Adamantan-1-yl)-2-bromobenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-bromobenzoic acid derivatives with adamantane-1-amine via amide bond formation. A common method uses carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane or chloroform under reflux . Optimization focuses on solvent polarity, reaction temperature (40–60°C), and stoichiometric ratios to achieve yields >70%. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- 1H/13C NMR : Key signals include adamantyl CH₂ protons (δ 1.5–2.1 ppm), aromatic protons (δ 7.3–7.7 ppm), and amide NH (δ ~10.4 ppm) .

- X-ray crystallography : The compound crystallizes in triclinic P1 space group, with intermolecular hydrogen bonds (N–H⋯O/N) stabilizing the lattice. Bond lengths (C–Br: ~1.89 Å) and dihedral angles (amide plane vs. adamantane) are validated against DFT calculations .

- HRMS : Exact mass matches theoretical m/z (e.g., [M+H]+ = 362.08) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and binding affinities of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces to identify nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) evaluates interactions with targets like P2X7 receptors or soluble epoxide hydrolase (sEH), using crystal structures (PDB: 4XVL) and scoring functions (ΔG ~−9.2 kcal/mol) . Molecular dynamics (MD) simulations (AMBER force field) assess stability in lipid bilayers or aqueous solutions over 100 ns trajectories .

Q. How do researchers resolve contradictions in biological activity data across different assays?

Discrepancies (e.g., IC₅₀ variability in enzyme inhibition) are addressed by:

- Assay standardization : Using identical cell lines (e.g., HEK293 for P2X7) and normalizing to controls (e.g., YO-PRO-1 uptake for P2X7 activity) .

- Metabolic stability tests : Liver microsome assays (human/rat) identify degradation products that may interfere with activity .

- Structural analogs : Comparing adamantane derivatives (e.g., urea vs. benzamide) to isolate pharmacophore contributions .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

The adamantyl group’s rigidity and bromine’s heavy atom effect complicate crystal packing. Strategies include:

Q. How are synthetic byproducts characterized, and what methodologies minimize their formation?

Byproducts (e.g., unreacted adamantane-1-amine or di-brominated analogs) are identified via LC-MS and purified via preparative HPLC (C18 column, acetonitrile/water). Side reactions are suppressed by:

- Stoichiometric control : Limiting bromobenzoyl chloride to 1.1 equivalents .

- Inert atmosphere : Dry N₂ prevents hydrolysis of coupling agents .

Methodological Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.